

An In-depth Technical Guide to the Hydration States of Calcium Succinate

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Compound of Interest

Compound Name: Calcium succinate

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This technical guide provides a comprehensive overview of the known hydration states of **calcium succinate**, a compound of interest in pharmaceutical and materials science. Understanding the precise nature of these hydrates, their interconversion, and their characteristic properties is critical for formulation development, stability studies, and quality control. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations to illustrate the relationships between the different hydrated forms.

Introduction to Calcium Succinate and its Hydrates

Calcium succinate ($\text{Ca}(\text{C}_4\text{H}_4\text{O}_4)$) is the calcium salt of succinic acid. It can exist in an anhydrous form as well as in several hydrated states, where a specific number of water molecules are incorporated into the crystal lattice. The presence and arrangement of these water molecules significantly influence the physicochemical properties of the material, including its solubility, stability, and crystal structure. To date, the scientific literature has primarily focused on three hydrated forms: a monohydrate, a trihydrate, and a non-stoichiometric hydrate containing approximately 2.3 water molecules.

Quantitative Data Summary

The following tables summarize the key quantitative data for the identified hydration states of **calcium succinate**, facilitating a clear comparison of their properties.

Table 1: General Properties of **Calcium Succinate** Hydrates

Property	Monohydrate	Trihydrate	Hydrate (2.3 H ₂ O)	Anhydrous
Molecular Formula	Ca(C ₄ H ₄ O ₄)·H ₂ O	Ca(C ₄ H ₄ O ₄)·3H ₂ O	Ca(C ₄ H ₄ O ₄)·2.3 H ₂ O	Ca(C ₄ H ₄ O ₄)
Molecular Weight (g/mol)	174.17	210.20	197.59	156.15
CAS Number	140-99-8	140-99-8 (for anhydrous)	Not specified	140-99-8
Appearance	White to off-white powder	Needles or granules	Transparent, colorless crystals	White powder

Table 2: Crystallographic Data of **Calcium Succinate** Hydrates

Parameter	Monohydrate (Form I)	Monohydrate (Form II)	Trihydrate	Hydrate (2.3 H ₂ O)
Crystal System	Monoclinic	Triclinic	Triclinic	Triclinic
Space Group	C2/c	P-1	Not specified	P-1
a (Å)	11.952(2)	6.419	Not specified	Not specified
b (Å)	9.691(2)	7.622	Not specified	Not specified
c (Å)	11.606(2)	8.076	Not specified	Not specified
α (°)	90	76.25	Not specified	Not specified
β (°)	108.81(1)	73.61	Not specified	Not specified
γ (°)	90	81.30	Not specified	Not specified
V (Å ³)	1272.49	Not specified	Not specified	Not specified
Z	8	Not specified	Not specified	Not specified

Note: Conflicting crystallographic data exists for the monohydrate, suggesting the possibility of polymorphism. Further research is needed to confirm and characterize these different forms.

Table 3: Thermal Analysis Data of **Calcium Succinate** Hydrates

Hydration State	Dehydration Temperature (°C)	Mass Loss (%)	Notes
Trihydrate	Stable up to 150 °C	Not specified	Dehydration occurs above this temperature.
Hydrate (2.3 H ₂ O)	Stable up to 68 °C	46.29% (in two steps)	The initial weight loss is attributed to the liberation of water molecules.

Note: Detailed quantitative TGA-DSC data, including onset temperatures for each dehydration step and associated enthalpy changes, are not extensively reported in the literature and represent a gap in current knowledge.

Experimental Protocols

This section outlines the methodologies for the synthesis and characterization of **calcium succinate** hydrates based on available literature.

Synthesis of Calcium Succinate Hydrates

3.1.1. **Calcium Succinate** Trihydrate (Gel-Aided Solution Growth)[\[1\]](#)

- Reactants: Calcium chloride (CaCl₂) and succinic acid (H₂C₄H₄O₄).
- Method: Single diffusion gel technique.
- Procedure: a. Prepare a silica gel medium in a test tube. b. Incorporate a solution of calcium chloride into the gel. c. After gelation, carefully overlay the gel with a solution of succinic acid. d. Allow the system to stand at room temperature. Crystals of **calcium succinate**

trihydrate will grow within the gel matrix over time. e. Varying the concentrations of the reactants can influence the size and quality of the crystals.

3.1.2. **Calcium Succinate** Hydrate (2.3 H₂O) (Free Evaporation Method)[2]

- Reactants: Succinic acid and calcium carbonate (CaCO₃).
- Method: Slow evaporation from an aqueous solution.
- Procedure: a. Prepare aqueous solutions of succinic acid and calcium carbonate at specific molar concentrations. b. Mix the solutions and stir continuously to ensure homogeneity and prevent precipitation. c. Adjust the pH of the solution to approximately 4.3 for optimal crystal quality. d. Filter the solution into a beaker and cover it with a perforated sheet to allow for slow evaporation. e. Tiny crystals will appear after approximately 7 days and continue to grow over a period of about 20 days.

Characterization Techniques

3.2.1. X-ray Diffraction (XRD)

- Purpose: To determine the crystal structure, lattice parameters, and space group of the different hydrates.
- Methodology:
 - Single-Crystal XRD: A small, well-formed single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected and analyzed to solve the crystal structure.
 - Powder XRD (PXRD): A powdered sample is exposed to an X-ray beam, and the scattered X-rays are detected at various angles. The resulting diffractogram provides a fingerprint of the crystalline phases present.

3.2.2. Thermal Analysis (TGA/DSC)

- Purpose: To investigate the thermal stability and dehydration behavior of the hydrates.
- Methodology:

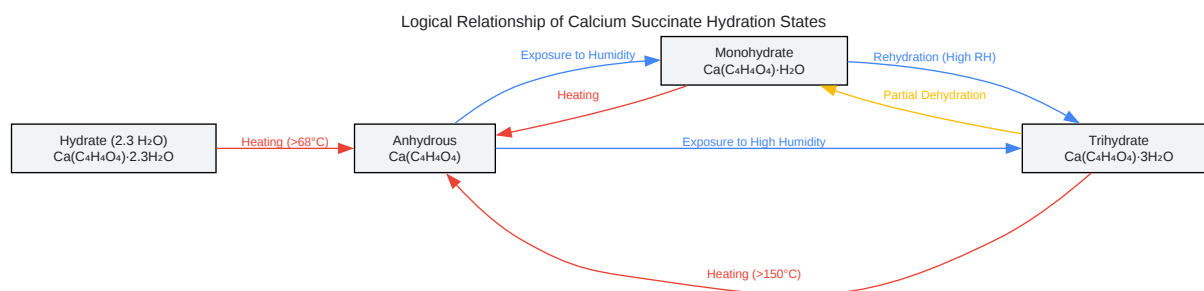
- Thermogravimetric Analysis (TGA): A small amount of the sample is heated at a controlled rate in a specified atmosphere (e.g., nitrogen). The change in mass is recorded as a function of temperature, revealing dehydration and decomposition events.
- Differential Scanning Calorimetry (DSC): The sample and a reference are heated at the same rate. The difference in heat flow required to maintain both at the same temperature is measured, indicating endothermic (e.g., dehydration, melting) and exothermic (e.g., crystallization, decomposition) transitions.

3.2.3. Vibrational Spectroscopy (FTIR and Raman)

- Purpose: To identify the functional groups present and to probe the local environment of the water and succinate molecules within the crystal lattice.
- Methodology:
 - Fourier-Transform Infrared (FTIR) Spectroscopy: The sample is irradiated with infrared light, and the absorption of specific frequencies corresponding to molecular vibrations is measured.
 - Raman Spectroscopy: The sample is illuminated with a monochromatic laser, and the inelastically scattered light is analyzed. The frequency shifts in the scattered light correspond to the vibrational modes of the molecules.

Interconversion of Hydration States

The different hydration states of **calcium succinate** can interconvert under varying conditions of temperature and relative humidity (RH). A comprehensive understanding of these transitions is crucial for controlling the solid form of the material.



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Caption: Interconversion pathways of **calcium succinate** hydration states.

The diagram above illustrates the plausible transitions between the anhydrous and various hydrated forms of **calcium succinate**. Heating the hydrates leads to the loss of water molecules, eventually forming the anhydrous phase. Conversely, exposing the anhydrous form to moisture can lead to the formation of different hydrates depending on the relative humidity and temperature. The transitions between the different hydrated forms are also possible under specific conditions.

Conclusion and Future Outlook

This technical guide has consolidated the current understanding of the hydration states of **calcium succinate**. The monohydrate, trihydrate, and a non-stoichiometric hydrate have been identified and characterized to varying extents. While crystallographic data for the monohydrate and trihydrate are available, discrepancies in the literature for the monohydrate warrant further investigation to clarify the potential for polymorphism.

Significant gaps remain in the quantitative understanding of the thermal behavior and the precise conditions governing the interconversion between these hydrates. Detailed TGA-DSC studies are required to determine the exact dehydration temperatures, corresponding weight losses, and enthalpy changes for each hydrate. Furthermore, systematic studies on the effect

of relative humidity and temperature on the stability and interconversion of these forms are crucial for developing robust formulation and storage strategies. Finally, a comprehensive comparative analysis of the FTIR and Raman spectra of all identified hydrates, complete with detailed band assignments, would provide a valuable tool for rapid and non-destructive phase identification. Addressing these knowledge gaps will be essential for the effective utilization of **calcium succinate** in pharmaceutical and other advanced applications.

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